Cyclohexanone, 2-(4-quinazolinyl)-
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Overview
Description
2-(Quinazolin-4-yl)cyclohexanone is a heterocyclic compound that features a quinazoline moiety fused with a cyclohexanone ring Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinazolin-4-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with cyclohexanone under acidic conditions, which facilitates the formation of the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinazolin-4-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Quinazolin-4-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Quinazolin-4-one: A simpler analog with similar biological activities.
2-(4-Chlorophenyl)quinazolin-4-one: Known for its antimicrobial properties.
2-(4-Bromophenyl)quinazolin-4-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: 2-(Quinazolin-4-yl)cyclohexanone is unique due to the presence of the cyclohexanone ring, which imparts distinct physicochemical properties and potentially enhances its biological activity compared to simpler quinazoline derivatives.
Properties
CAS No. |
58006-85-2 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-quinazolin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2O/c17-13-8-4-2-6-11(13)14-10-5-1-3-7-12(10)15-9-16-14/h1,3,5,7,9,11H,2,4,6,8H2 |
InChI Key |
NHDXFXRAHHRSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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